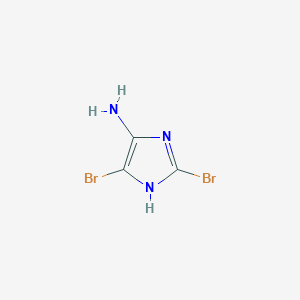

2,5-dibromo-1H-imidazol-4-amine

Overview

Description

“2,5-dibromo-1H-imidazol-4-amine” is a chemical compound with the CAS Number: 1029720-13-5 . It has a molecular weight of 240.88 . The IUPAC name for this compound is 2,5-dibromo-1H-imidazol-4-ylamine .

Synthesis Analysis

The synthesis of imidazoles has been a topic of interest in recent years . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .Molecular Structure Analysis

The molecular structure of “2,5-dibromo-1H-imidazol-4-amine” can be represented by the InChI code: 1S/C3H3Br2N3/c4-1-2(6)8-3(5)7-1/h6H2,(H,7,8) . The InChI key is DZSJGLQPWGRHJN-UHFFFAOYSA-N .Chemical Reactions Analysis

The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .Physical And Chemical Properties Analysis

“2,5-dibromo-1H-imidazol-4-amine” is a solid at ambient temperature . It has a molecular weight of 240.88 . The IUPAC name for this compound is 2,5-dibromo-1H-imidazol-4-ylamine .Scientific Research Applications

Synthesis of Nitrogen-rich Compounds

One notable application involves the synthesis of nitrogen-rich compounds, such as imidazole, 1,2,4-triazole, and tetrazole-based molecules, for potential uses in gas generators. These compounds exhibit high positive heats of formation, contributing significantly to their energetic properties. The research highlights the impact of azole rings and various functional groups (nitro, amino, azido) on the physicochemical properties of these compounds (Srinivas, Ghule, & Muralidharan, 2014).

Chemical Structure and Properties Analysis

The chemical structure and properties of "2,5-dibromo-1H-imidazol-4-amine" derivatives have been extensively studied. For instance, investigations using experimental (FT-IR, FT-Raman, NMR) and theoretical (DFT) techniques have been conducted to understand the molecular structure and behavior of similar compounds. These studies provide insights into the compound's vibrational modes, geometrical parameters, chemical activity, molecular stability, and potential biological activity, such as anti-hypertensive effects (Aayisha et al., 2019).

Development of Novel Materials

"2,5-dibromo-1H-imidazol-4-amine" and its derivatives have been utilized in the development of novel materials with unique properties. For example, conducting polymers incorporating imidazole derivatives have been synthesized to explore the influence of hydrogen bonding on their electrochromic properties. This research has implications for controlling the main chain conformation of polymers through acid and base treatments, potentially advancing materials science in areas such as smart windows and display technologies (Akpinar, Nurioglu, & Toppare, 2012).

Safety and Hazards

Future Directions

The future directions for “2,5-dibromo-1H-imidazol-4-amine” could involve further exploration of its synthesis, as well as its potential applications in various fields. The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .

Mechanism of Action

Target of Action

Imidazoles, the class of compounds to which it belongs, are known to interact with a diverse range of targets due to their versatile heterocyclic structure . These targets span across various applications, including pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis .

Mode of Action

For instance, some imidazoles are synthesized via nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This process results in the formation of substituted imidazoles .

Biochemical Pathways

Imidazoles are known to be involved in a wide range of biochemical processes due to their diverse applications .

Result of Action

The presence of two bromine atoms in the central benzene ring of similar compounds has been reported to significantly shift the reduction potential towards the anodic region . This suggests that 2,5-dibromo-1H-imidazol-4-amine might have similar electrochemical properties, potentially affecting its reactivity and interactions at the molecular level.

Action Environment

It’s worth noting that some imidazole synthesis reactions can be conducted under solvent-free conditions , suggesting that the synthesis and potentially the action of 2,5-dibromo-1H-imidazol-4-amine might also be influenced by environmental conditions.

properties

IUPAC Name |

2,5-dibromo-1H-imidazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3Br2N3/c4-1-2(6)8-3(5)7-1/h6H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZSJGLQPWGRHJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(NC(=N1)Br)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3Br2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Amino-bicyclo[3.2.1]octan-8-ol](/img/structure/B1404082.png)

![6'-Fluoro-[2,3']bipyridinyl-3-carbonitrile](/img/structure/B1404093.png)

![Propane-2-sulfonic acid [4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-amide](/img/structure/B1404097.png)

![[3-(2-Fluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol](/img/structure/B1404105.png)